Covalent Binding at C805 Confers ATP-Uncompetitive HER2 Inhibition, Differentiating TAS0728 from Reversible Inhibitors
TAS0728 covalently binds to the C805 residue of the HER2 kinase domain [1]. Mass spectrometry confirmed the formation of a covalent adduct. Unlike reversible inhibitors such as lapatinib, the inhibitory activity of TAS0728 is not diminished by high concentrations of ATP (tested up to 1 mM) once it has bound to HER2 [1]. This contrasts with the reversible, ATP-competitive binding mode of lapatinib and neratinib, whose potency can be reduced under high cellular ATP levels.
| Evidence Dimension | Inhibition mechanism and ATP sensitivity |
|---|---|
| Target Compound Data | Irreversible covalent binding at HER2 C805; IC50 unaffected by ATP up to 1 mM [1] |
| Comparator Or Baseline | Lapatinib: reversible, ATP-competitive binding; Neratinib: irreversible but still ATP-competitive |
| Quantified Difference | Qualitative: covalent, ATP-uncompetitive vs. reversible/ATP-competitive |
| Conditions | In vitro HER2 kinase activity assay; 1 mM ATP concentration |
Why This Matters
This mechanism ensures sustained target engagement and downstream pathway suppression even under high cellular ATP concentrations, a scenario where reversible ATP-competitive inhibitors may lose efficacy.
- [1] Irie H, Ito K, Fujioka Y, Oguchi K, Fujioka A, Hashimoto A, Ohsawa H, Tanaka K, Funabashi K, Araki H, Kawai Y, Shimamura T, Wadhwa R, Ohkubo S, Matsuo K. TAS0728, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models. Mol Cancer Ther. 2019 Apr;18(4):733-742. View Source
